molecular formula C26H20FNO4 B2857780 7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866727-29-9

7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2857780
CAS No.: 866727-29-9
M. Wt: 429.447
InChI Key: JDFVPULGKVEWHN-UHFFFAOYSA-N
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Description

7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a tricyclic quinoline derivative with a fused [1,3]dioxolo ring system. Its molecular formula is C₂₆H₂₀FNO₄ (molecular weight: 429.45 g/mol) . The compound features a 4-ethylbenzoyl group at position 7 and a 4-fluorophenylmethyl substituent at position 5 (Figure 1).

Properties

IUPAC Name

7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FNO4/c1-2-16-3-7-18(8-4-16)25(29)21-14-28(13-17-5-9-19(27)10-6-17)22-12-24-23(31-15-32-24)11-20(22)26(21)30/h3-12,14H,2,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFVPULGKVEWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one” typically involves multi-step organic reactions. The starting materials often include substituted benzoyl chlorides, fluorobenzyl compounds, and dioxoloquinoline derivatives. The reactions may involve:

    Friedel-Crafts acylation: to introduce the benzoyl group.

    Nucleophilic substitution: to attach the fluorobenzyl group.

    Cyclization reactions: to form the dioxoloquinoline core.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, it may be investigated for its interactions with enzymes and receptors, potentially leading to the development of new drugs.

Medicine

Medicinal chemistry research may explore its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of “7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Key Structural Features:

  • Core: [1,3]dioxolo[4,5-g]quinolin-8-one.
  • Position 7 : 4-ethylbenzoyl group (ethyl substitution enhances lipophilicity).
  • Position 5 : 4-fluorophenylmethyl group (fluorine enhances electronic effects and metabolic stability).

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents at positions 5 and 5. Below is a detailed comparison based on molecular properties, synthesis, and bioactivity:

Table 1. Structural and Molecular Comparison

Compound Name Substituents (Position 5) Substituents (Position 7) Molecular Formula Molecular Weight (g/mol) logP Key References
Target Compound 4-fluorophenylmethyl 4-ethylbenzoyl C₂₆H₂₀FNO₄ 429.45 4.86*
5-[(3-fluorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one 3-fluorophenylmethyl 4-methylbenzoyl C₂₅H₁₈FNO₄ 415.42 4.86
7-(4-fluorobenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one 3-methylphenylmethyl 4-fluorobenzoyl C₂₅H₁₈FNO₄ 415.41 4.92*
5-[(4-fluorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one 4-fluorophenylmethyl 4-methylbenzoyl C₂₅H₁₈FNO₄ 415.42 4.80

*Estimated using similar analogs.

Key Observations:

Substituent Effects: Position 5: The 4-fluorophenylmethyl group in the target compound and enhances metabolic stability compared to 3-fluorophenylmethyl or non-fluorinated analogs . Position 7: Ethylbenzoyl (target) vs. methylbenzoyl or fluorobenzoyl alters lipophilicity (logP ~4.8–4.9), influencing membrane permeability and bioavailability.

Synthetic Routes :

  • The target compound’s analogs are synthesized via ultrasound-promoted, catalyst-free one-pot reactions (e.g., 8-aryl-7,8-dihydro derivatives) .
  • Substituent modifications often involve Suzuki coupling or azo-coupling reactions to introduce aryl groups .

Bioactivity: Cytotoxicity: [1,3]dioxolo[4,5-g]quinolin-8-one derivatives exhibit activity against breast cancer cell lines (MCF-7, MDA-MB-231) with IC₅₀ values ranging from 5–20 µM . Enzyme Inhibition: Fluorinated analogs (e.g., 7-fluoro-5-sulfonylquinolin-8-ol) show potent inhibition of catechol-O-methyltransferase (COMT), a target in Parkinson’s disease .

Discussion of Key Differences

  • Metabolic Stability : The 4-fluorophenylmethyl group in the target compound reduces oxidative metabolism compared to 3-fluorophenylmethyl analogs .
  • Selectivity : Ethylbenzoyl at position 7 may enhance selectivity for hydrophobic binding pockets in enzymes or receptors compared to smaller methyl groups .
  • Synthetic Accessibility: Ultrasound-assisted methods offer higher yields (>80%) for [1,3]dioxolo[4,5-g]quinolin-8-one derivatives compared to traditional Pd-catalyzed couplings .

Biological Activity

Molecular Characteristics

  • Molecular Formula : C26H20FNO4
  • Molecular Weight : 429.447 g/mol

Structural Features

The compound features a quinoline core with substituents that may influence its biological activity. The presence of the 4-fluorophenyl and 4-ethylbenzoyl groups suggests potential interactions with biological targets, possibly in medicinal chemistry contexts.

Anticancer Potential

While direct studies on this specific compound are lacking, related compounds in the quinoline family have shown significant anticancer properties. For instance:

  • Quinoline derivatives often exhibit cytotoxic effects against various cancer cell lines due to their ability to intercalate DNA or inhibit topoisomerases.
  • The structural similarity to known bioactive molecules suggests that 7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one could potentially exhibit similar mechanisms of action.

Antimicrobial Activity

Compounds with similar structural motifs have been evaluated for antimicrobial properties:

  • The presence of fluorine atoms in organic compounds can enhance lipophilicity and cellular uptake, potentially increasing antimicrobial efficacy.
  • Studies indicate that quinoline derivatives can possess broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The potential for enzyme inhibition is another area of interest:

  • Many dioxoloquinoline derivatives have been investigated for their ability to inhibit enzymes involved in cancer progression and microbial resistance.

Lack of Direct Studies

Currently, there are no specific case studies or peer-reviewed articles detailing the biological activity of This compound . This highlights a significant gap in research that could be addressed through future studies.

Related Compounds

Research on related compounds can provide insights into potential biological activities:

  • Quinoline Derivatives : Known for their anticancer and antimicrobial properties.
  • Fluorinated Compounds : Often exhibit enhanced pharmacological profiles due to improved metabolic stability.
CompoundActivity TypeReferences
QuinolineAnticancer
Fluorinated QuinolineAntimicrobial

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